molecular formula C15H15NO3 B564365 Tolmetin-d3 CAS No. 1184998-16-0

Tolmetin-d3

Cat. No. B564365
M. Wt: 260.307
InChI Key: UPSPUYADGBWSHF-BMSJAHLVSA-N
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Description

Tolmetin-d3, also known as Tolmetin, is a nonsteroidal anti-inflammatory drug (NSAID) used to treat mild to moderate pain and help relieve symptoms of arthritis such as inflammation, swelling, stiffness, and joint pain . The molecular formula of Tolmetin-d3 is C₁₅H₁₂D₃NO₃ .


Synthesis Analysis

The synthesis of Tolmetin involves high-yielding electrophilic substitution followed by Wolf−Kishner reduction .


Molecular Structure Analysis

The sodium salt of the C₁₅H₁₂D₃NO₃ organic anion exists in the crystal as a 1:2 hydrate .


Chemical Reactions Analysis

Tolmetin undergoes metabolic activation leading to the formation of reactive acylating derivatives that transacylate glutathione .


Physical And Chemical Properties Analysis

Tolmetin-d3 is a member of pyrroles, a monocarboxylic acid, and an aromatic ketone. It has a molecular weight of 257.28 g/mol .

Scientific Research Applications

Lipid-Drug Interaction Biophysical Effects of Tolmetin on Membrane Mimetic Systems

This study investigated how Tolmetin interacts with membrane mimetic models like liposomes, monolayers, and supported lipid bilayers. The interaction was dependent on the drug's ionization degree and the lipid phase state. This finding can be related to Tolmetin's therapeutic action and gastrointestinal toxicity (Nunes et al., 2011).

Drug Delivery Optimization

Tolmetin Sodium Fast Dissolving Tablets for Rheumatoid Arthritis Treatment This study aimed to increase Tolmetin's bioavailability by creating fast dissolving tablets. The formulation showed an increased drug bioavailability and significant anti-inflammatory efficacy, suggesting its potential in treating rheumatoid arthritis (Elsayed et al., 2022).

Solubility in Supercritical Carbon Dioxide

Using a Static Method to Measure Tolmetin Solubility at Different Pressures and Temperatures in Supercritical Carbon Dioxide The solubility of Tolmetin in supercritical carbon dioxide was examined, highlighting its potential for drug nanonization. The study found a direct correlation between pressure and Tolmetin's solubility (Pishnamazi et al., 2020).

Controlled Release Systems

Controlled Release Alginate-Chitosan Microspheres of Tolmetin Sodium Prepared by Internal Gelation Technique This study developed controlled-release microspheres of Tolmetin Sodium (TS) to overcome its short biological half-life and gastrointestinal problems. The microspheres showed significant anti-inflammatory effects and are a promising method to control TS release (Elsayed, 2021).

Analytical Methods

Green Assay of Tolmetin Sodium Using Solid Contact Potentiometric Sensor A potentiometric sensor was developed for the direct assay of Tolmetin in pharmaceutical forms and human plasma. This method is environmentally friendly and efficient for routine quality control in clinical labs (Mahrous et al., 2023).

Ocular Drug Delivery

Formulation of Tolmetin Ocuserts as Carriers for Ocular Drug Delivery System The study aimed to formulate Tolmetin ocular inserts for the management of ocular inflammations. The inserts demonstrated controlled release and higher ocular retention, making Tol a potential candidate for ocular insert delivery systems (Tofighia et al., 2017).

Safety And Hazards

Tolmetin may cause an increased risk of serious cardiovascular thrombotic events, including myocardial infarction and stroke, which can be fatal. This risk may occur early in treatment and may increase with the duration of use. Tolmetin is contraindicated in the setting of coronary artery bypass graft (CABG) surgery. NSAIDs, including Tolmetin, cause an increased risk of serious gastrointestinal (GI) adverse events, including bleeding, ulceration, and perforation of the stomach or intestines, which can be fatal .

Future Directions

While Tolmetin has been used for many years to treat pain and inflammation, there is still much to learn about this drug. Future research may focus on better understanding its mechanism of action, potential side effects, and interactions with other drugs. It’s also important to continue studying the long-term effects of Tolmetin use .

properties

IUPAC Name

2-[5-(4-methylbenzoyl)-1-(trideuteriomethyl)pyrrol-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-10-3-5-11(6-4-10)15(19)13-8-7-12(16(13)2)9-14(17)18/h3-8H,9H2,1-2H3,(H,17,18)/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSPUYADGBWSHF-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C(=CC=C1C(=O)C2=CC=C(C=C2)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676161
Record name [1-(~2~H_3_)Methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tolmetin-d3

CAS RN

1184998-16-0
Record name [1-(~2~H_3_)Methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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